molecular formula C18H19ClN2O2S B5211211 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No. B5211211
M. Wt: 362.9 g/mol
InChI Key: XCFMURNYGARGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMPT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

CMPT exerts its effects by inhibiting the activity of various enzymes and signaling pathways. In cancer cells, CMPT inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. In neurons, CMPT inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in oxidative stress and inflammation. It also activates the expression of antioxidant enzymes, which protect against oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion, protection against oxidative stress, and reduction of inflammation. It has also been shown to induce apoptosis in cancer cells and protect neurons against neuronal death.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMPT in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize, making it a cost-effective compound to use in research. However, one of the limitations of using CMPT is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CMPT. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to optimize its synthesis method to improve its solubility and purity. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects. Overall, CMPT has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

CMPT can be synthesized using various methods, including the reaction of 4-propoxybenzoyl chloride with 3-chloro-2-methylaniline, followed by the reaction of the resulting product with potassium thiocyanate. Another method involves the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 3-chloro-2-methylaniline and potassium thiocyanate. These methods have been optimized to yield high purity CMPT.

Scientific Research Applications

CMPT has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, CMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neuroprotection, CMPT has been shown to protect neurons against oxidative stress and prevent neuronal death. In anti-inflammatory therapy, CMPT has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-3-11-23-14-9-7-13(8-10-14)17(22)21-18(24)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFMURNYGARGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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